1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
Description
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule characterized by a central ethanone backbone substituted with two distinct functional groups:
- Azetidine ring: Modified at the 3-position with a 4-methoxyphenylsulfonyl group, introducing sulfonic acid ester functionality and electron-donating methoxy substituents.
- o-Tolyloxy group: A phenoxy moiety with an ortho-methyl substitution, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-5-3-4-6-18(14)25-13-19(21)20-11-17(12-20)26(22,23)16-9-7-15(24-2)8-10-16/h3-10,17H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRPKUGTFKUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the azetidine intermediate with 4-methoxyphenyl derivatives.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Azetidine/Piperazine Moieties
Several structurally related compounds feature sulfonyl-substituted nitrogen heterocycles paired with aryloxy or thioether groups. Key examples include:
Key Observations :
- Azetidine vs. Piperazine: Azetidine’s smaller ring size (3-membered vs.
- Sulfonyl Substituents : The 4-methoxyphenylsulfonyl group in the target compound and 7e provides electron-rich aromatic systems, contrasting with SNI-2’s sulfonamide linkage. This difference may influence solubility and protein-binding kinetics .
- Thioether vs. Phenoxy Groups: Thioether-containing analogues (e.g., 7e, SNI-1) exhibit higher antiproliferative activity, whereas phenoxy groups (as in the target compound) may enhance metabolic stability due to reduced oxidation susceptibility .
Physicochemical Properties
- Melting Points : Piperazine-based analogues (e.g., 7e: 131–134°C) exhibit lower melting points than bulkier azetidine derivatives, suggesting differences in crystallinity .
Biological Activity
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Azetidine ring : Contributes to the compound's biological activity.
- Sulfonyl group : Enhances reactivity and interaction with biological targets.
- Methoxy and tolyloxy substituents : These groups may influence lipophilicity and membrane permeability.
Molecular Formula : C18H21N3O4S
Molecular Weight : 385.44 g/mol
Target Interactions
This compound primarily interacts with transpeptidase enzymes (penicillin-binding proteins). This interaction is critical for inhibiting bacterial cell wall synthesis, which can lead to bactericidal effects.
Biochemical Pathways
The compound disrupts the biochemical pathway responsible for bacterial cell-wall synthesis by inhibiting transpeptidase activity. This mechanism is akin to that of traditional antibiotics, making it a candidate for further development in antibacterial therapies.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits growth of Gram-positive bacteria by disrupting cell wall synthesis. |
| Antifungal | Shows potential antifungal properties, requiring further exploration. |
| Anti-inflammatory | May modulate inflammatory pathways, though specific mechanisms are not fully elucidated. |
Antibacterial Efficacy
A study evaluated the antibacterial efficacy of similar compounds in vitro, demonstrating significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The compound's effectiveness suggests that modifications to its structure could enhance its potency against resistant strains.
In Vivo Studies
In animal models, the compound exhibited a favorable pharmacokinetic profile, with good absorption and distribution characteristics. These studies are crucial for understanding the therapeutic window and potential side effects.
Future Directions
Further research is essential to:
- Elucidate the exact mechanisms of action.
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Conduct clinical trials to assess safety and effectiveness in humans.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | 4-Methoxybenzenesulfonyl chloride, NaHCO₃, THF, 70°C, 12h | 65–75 |
| Etherification | 2-(o-Tolyloxy)ethyl bromide, K₂CO₃, DMF, 100°C, 24h | 50–60 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms sulfonamide/azetidine connectivity .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~445) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, critical for confirming stereochemistry and intermolecular interactions .
Basic: What preliminary biological assays are recommended to assess its bioactivity?
Answer:
- Enzyme Inhibition : Test against kinases or proteases (e.g., trypsin-like serine proteases) using fluorometric assays. The sulfonyl group may act as a transition-state analog .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced: How can researchers address low yield in the final coupling step?
Answer:
Low yields often arise from steric hindrance or poor leaving-group reactivity. Strategies include:
- Alternative Leaving Groups : Replace bromo- with iodo-ethanone derivatives to enhance electrophilicity.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2h vs. 24h) and improve efficiency .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to facilitate interfacial reactions .
Advanced: What strategies validate target specificity in enzyme inhibition studies?
Answer:
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with known inhibitors .
- Mutagenesis Studies : Modify active-site residues (e.g., Ser195 in proteases) to assess loss of inhibition .
- Cross-Screening : Test against structurally related enzymes (e.g., chymotrypsin vs. trypsin) to rule off-target effects .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
Discrepancies may stem from:
- Purity Variability : Use HPLC (≥95% purity) and control batches via NMR/MS .
- Solubility Differences : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm stability in assay buffers .
- Assay Conditions : Standardize pH (7.4 for physiological studies), temperature (37°C), and incubation times .
Q. Table 2: Common Pitfalls and Solutions
| Issue | Solution |
|---|---|
| Low solubility | Use co-solvents (e.g., PEG-400) or sonication |
| Batch variability | Implement QC protocols (HPLC, NMR) |
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model sulfonyl-azetidine interactions with enzyme active sites (e.g., hydrogen bonding with catalytic triads) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using Hammett parameters .
Advanced: How to optimize purification to reduce impurities?
Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 8:2 → 6:4) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar impurities) .
- HPLC Prep-Scale : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
